4-(2-Pyridylazo)resorcinol
Overview
Description
4-(2-Pyridylazo)resorcinol is an organic compound with the molecular formula C11H9N3O2. It is known for its vibrant orange to red color and is commonly used as a metallochromic indicator. This compound forms complexes with various metal ions, making it useful in analytical chemistry for the quantitative determination of metal ions .
Mechanism of Action
Target of Action
4-(2-Pyridylazo)resorcinol (PAR) primarily targets metal ions . It forms protonated complexes with most metal ions . This property makes it a suitable chromogenic agent for the quantitative determination of over 50 elements .
Mode of Action
PAR interacts with its targets (metal ions) by forming protonated complexes . This interaction results in a change in the color of the solution, which can be used to quantitatively determine the concentration of the metal ions .
Biochemical Pathways
It is known that par is used in studies of zinc release from escherichia coli aspartate transcarbamoylase . It is also used in cloud point extraction of copper, zinc, cadmium, and nickel in water samples .
Pharmacokinetics
It is known that par is soluble in water (partly), and ethanol (slightly), but insoluble in ether, and low-polarity solvents . These properties may impact its bioavailability.
Result of Action
The primary result of PAR’s action is the formation of colored complexes with metal ions . This color change can be used to quantitatively determine the concentration of the metal ions in a solution .
Action Environment
The action of PAR can be influenced by environmental factors. For instance, it has been shown that PAR can interact with lanthanum fluoride (LaF3) nanoparticles in an aqueous environment . The kinetics of PAR sorption were investigated, and the sorption isotherm of PAR at 20°C was obtained . This suggests that temperature and the presence of other substances (like nanoparticles) can influence the action, efficacy, and stability of PAR .
Biochemical Analysis
Biochemical Properties
4-(2-Pyridylazo)resorcinol plays a significant role in biochemical reactions, particularly in the detection and quantification of metal ions . It forms protonated complexes with most metal ions
Cellular Effects
Safety data sheets indicate that it may cause skin, eye, and respiratory tract irritation
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with metal ions. It forms protonated complexes with these ions, which can then be detected due to their color change
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Pyridylazo)resorcinol can be synthesized through the diazotization of 2-aminopyridine followed by coupling with resorcinol. The reaction typically involves the following steps:
Diazotization: 2-aminopyridine is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling: The diazonium salt is then reacted with resorcinol in an alkaline medium to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified by recrystallization from ethanol and water .
Chemical Reactions Analysis
Types of Reactions
4-(2-Pyridylazo)resorcinol undergoes various chemical reactions, including:
Complexation: Forms complexes with metal ions such as copper, zinc, cadmium, and nickel.
Chelation: Acts as a chelating agent in titrations involving metals like aluminum, mercury, lead, and nickel.
Common Reagents and Conditions
Oxidizing Agents: The compound is incompatible with strong oxidizing agents.
Solvents: Soluble in water and slightly soluble in ethanol; insoluble in ether and low-polarity solvents.
Major Products
The major products formed from reactions involving this compound are typically metal complexes, which are used in various analytical applications .
Scientific Research Applications
4-(2-Pyridylazo)resorcinol has a wide range of applications in scientific research:
Analytical Chemistry: Used as a metallochromic indicator for the quantitative determination of over 50 elements.
Biochemistry: Employed in studies of zinc release from Escherichia coli aspartate transcarbamoylase.
Environmental Science: Utilized in cloud point extraction for the detection and removal of heavy metals from water samples.
Industrial Applications: Applied in the colorimetric analysis of metals such as gold, cobalt, chromium, and iron.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridylazo)-2-naphthol: Another metallochromic indicator used for similar applications.
4-(4-Nitrophenylazo)resorcinol: Used in colorimetric analysis but with different spectral properties.
Uniqueness
4-(2-Pyridylazo)resorcinol is unique due to its high sensitivity and selectivity for a wide range of metal ions. Its ability to form stable complexes with metals makes it particularly valuable in analytical chemistry and environmental science .
Properties
IUPAC Name |
4-(pyridin-2-yldiazenyl)benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11/h1-7,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNYNDHYSJRRDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52722-53-9 (di-hydrochloride salt) | |
Record name | 4-(2-Pyridylazo)resorcinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001141599 | |
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DSSTOX Substance ID |
DTXSID7061560 | |
Record name | 1,3-Benzenediol, 4-(2-pyridinylazo)- | |
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Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange powder; [Alfa Aesar MSDS] | |
Record name | 4-(2-Pyridylazo)resorcinol | |
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CAS No. |
1141-59-9, 16593-81-0 | |
Record name | 4-(2-Pyridylazo)resorcinol | |
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Record name | 4-(2-Pyridylazo)resorcinol | |
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Record name | 4-(2-Pyridylazo)resorcinol | |
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Record name | 1,3-Benzenediol, 4-[2-(2-pyridinyl)diazenyl]- | |
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Record name | 1,3-Benzenediol, 4-(2-pyridinylazo)- | |
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Record name | 4-(2-pyridylazo)resorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.207 | |
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Record name | Resorcinol, 4-(2-pyridylazo)-, monosodium salt, monohydrate | |
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Record name | 4-(2-PYRIDINYLAZO)-1,3-BENZENDIOL | |
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Retrosynthesis Analysis
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Strategy Settings
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